(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Properties
Compounds structurally related to benzothiazoles have demonstrated promising antibacterial and anticancer activities. For instance, analogs of benzothiazole have been synthesized and assessed for their efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, showing significant antibacterial properties at non-cytotoxic concentrations. Additionally, these compounds were evaluated for cytotoxic activity against mammalian Vero cell line, indicating potential for anticancer applications (Palkar et al., 2017).
Photodynamic Therapy for Cancer Treatment
Benzothiazole derivatives have also been researched for their photophysical and photochemical properties, making them suitable for applications in photodynamic therapy (PDT) for cancer treatment. A study introduced zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, displaying high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating the compound's potential for cancer therapy (Pişkin et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibition capabilities. A study synthesized two benzothiazole derivatives and tested their effect against steel corrosion in a 1 M HCl solution. These compounds showed superior corrosion inhibition efficiency, suggesting their potential use in protecting metal surfaces (Hu et al., 2016).
Antimicrobial Activity
Further research into benzothiazole derivatives has unveiled their broad-spectrum antimicrobial activity against bacterial and fungal strains, making them candidates for developing new antimicrobial agents. Novel heterocycles derived from benzothiazole were synthesized and demonstrated excellent antimicrobial efficacy, comparable to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014).
properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-6-11-24-16-12-17(28-4)18(29-5)13-19(16)30-21(24)22-20(25)14-7-9-15(10-8-14)31(26,27)23(2)3/h6-10,12-13H,1,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFFVFZEIFRWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.